Streptonigrin

Description

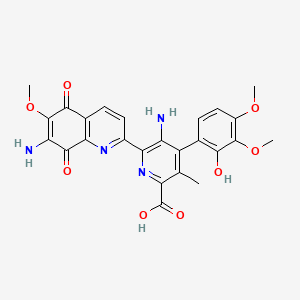

This compound is complex cytotoxic antibiotic obtained from Streptomyces flocculus or S. rufochronmogenus. It is used in advanced carcinoma and causes leukopenia. It has a role as an antimicrobial agent and an antineoplastic agent. It is a quinolone and a member of pyridines.

Complex cytotoxic antibiotic obtained from Streptomyces flocculus or S. rufochronmogenus. It is used in advanced carcinoma and causes leukopenia.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O8/c1-9-14(10-6-8-13(35-2)23(36-3)20(10)30)15(26)19(29-17(9)25(33)34)12-7-5-11-18(28-12)22(32)16(27)24(37-4)21(11)31/h5-8,30H,26-27H2,1-4H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYJZLYGTZKPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960034 | |

| Record name | 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

74.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532976 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3930-19-6 | |

| Record name | Streptonigrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3930-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Streptonigrin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | streptonigrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | streptonigrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | streptonigrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rufocromomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STREPTONIGRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261Q3JB310 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Streptonigrin-Producing Organism Streptomyces flocculus

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Streptonigrin, a potent aminoquinone antibiotic with significant antitumor properties, is a secondary metabolite produced by the Gram-positive bacterium Streptomyces flocculus. First isolated in 1959, its complex structure and broad biological activity have made it a subject of extensive research. This technical guide provides a comprehensive overview of the core biological and chemical processes involved in the production of this compound by S. flocculus. It details the biosynthetic pathway, the genetic and environmental regulation of its production, protocols for fermentation, extraction, and purification, as well as analytical methods for its quantification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction to Streptomyces flocculus and this compound

Streptomyces flocculus is a filamentous soil bacterium belonging to the Actinomycetales order, a group renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. This compound (C₂₅H₂₂N₄O₈, Molar Mass: 506.47 g/mol ) is one such metabolite, exhibiting potent activity against a range of tumor cell lines and bacteria. Its mechanism of action involves the generation of reactive oxygen species that cause DNA damage, and it also inhibits topoisomerase II.[1] Despite its therapeutic potential, the clinical use of this compound has been limited by its toxicity.[2] Current research focuses on understanding its biosynthesis to enable the generation of novel, less toxic analogs through genetic engineering and synthetic biology approaches.

Biosynthesis of this compound

The biosynthesis of this compound in S. flocculus is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as the stn cluster. This cluster contains 48 genes that encode the enzymes responsible for the stepwise assembly of the intricate this compound molecule.[3]

The this compound Biosynthetic Gene Cluster (stn)

The stn gene cluster is the blueprint for this compound production. Key genes within this cluster and their putative functions are essential for understanding and manipulating the biosynthetic pathway. A summary of some key genes is provided in the table below.

| Gene | Putative Function | Reference |

| stnA | α/β-hydrolase | [3] |

| stnB1 | Dioxygenase | [3] |

| stnF2 | Leucine carboxyl methyltransferase | |

| stnK3 | Cupin superfamily protein (epimerase) | |

| stnQ1 | S-adenosylmethionine (SAM)-dependent C-methyltransferase | |

| stnQ2 | O-methyltransferase | |

| stnR | Pyridoxal 5'-phosphate (PLP)-dependent aminotransferase |

Key Precursors and Intermediates

The biosynthesis of this compound proceeds through a series of key intermediates, with L-tryptophan serving as a primary precursor. One of the critical early steps is the formation of β-methyltryptophan. Recent studies have identified (2S,3S)-β-methyltryptophan as the true biosynthetic intermediate, contrary to earlier proposals. Another significant intermediate that has been isolated from mutant strains is lavendamycin, which contains a β-carboline moiety.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is a multi-step enzymatic cascade. The pathway begins with the modification of L-tryptophan and culminates in the formation of the complex tetracyclic structure of this compound.

Caption: Proposed biosynthetic pathway of this compound in S. flocculus.

Regulation of this compound Production

The production of this compound, like many other secondary metabolites in Streptomyces, is tightly regulated at both the genetic and physiological levels. This regulation ensures that the antibiotic is produced at the appropriate time in the bacterial life cycle, typically during the stationary phase, and in response to specific environmental cues.

Genetic Regulation

The stn gene cluster contains regulatory genes that control the expression of the biosynthetic genes. While specific pathway-specific regulators for this compound have not been fully elucidated, the production of antibiotics in Streptomyces is generally controlled by a hierarchical cascade of regulatory proteins.

Environmental and Nutritional Regulation

Nitrogen availability is a key environmental factor that influences this compound biosynthesis. Studies have shown that the concentration of ammonium in the culture medium has a significant impact on production.

In Streptomyces, the global nitrogen regulator GlnR plays a central role in coordinating nitrogen metabolism and secondary metabolism. High concentrations of readily available nitrogen sources, such as ammonium, can repress the production of secondary metabolites, a phenomenon known as nitrogen catabolite repression. In the case of this compound, increased initial levels of ammonium in a defined medium can lead to increased biomass but decreased specific productivity. Conversely, controlling the supply of ammonium, for instance, through slow feeding or the use of an ammonium-trapping agent, has been shown to enhance this compound titers. This suggests that GlnR or other nitrogen-sensing regulators may directly or indirectly control the expression of the stn gene cluster.

Caption: Simplified model of nitrogen regulation of this compound production.

Data Presentation

Note: The following tables present illustrative data based on qualitative descriptions from the literature, as specific quantitative data for public dissemination is limited. The values are intended to demonstrate trends and are not absolute experimental results.

Fermentation Parameters and this compound Yield

| Medium Component | Concentration | This compound Titer (mg/L) | Biomass (g/L) | Reference |

| Glucose | 20 g/L | 10 | 5.0 | Illustrative |

| Glucose | 40 g/L | 15 | 7.5 | Illustrative |

| Ammonium Chloride | 1 g/L | 12 | 6.0 | Illustrative |

| Ammonium Chloride | 5 g/L | 8 | 8.0 | Illustrative |

| Slow NH₄Cl Feed | 0.1 g/L/day | 18 | 7.0 | Illustrative |

Purification Summary

| Purification Step | Total Protein (mg) | Total this compound (mg) | Specific Activity (mg/mg) | Yield (%) | Fold Purification |

| Crude Extract | 5000 | 200 | 0.04 | 100 | 1 |

| Silica Gel Chromatography | 1000 | 180 | 0.18 | 90 | 4.5 |

| Reverse Phase Chromatography | 200 | 160 | 0.80 | 80 | 20 |

| Sephadex LH-20 | 50 | 150 | 3.00 | 75 | 75 |

Experimental Protocols

Cultivation of Streptomyces flocculus for this compound Production

This protocol describes the general procedure for the cultivation of S. flocculus in a defined liquid medium to induce the production of this compound.

Materials:

-

Streptomyces flocculus strain (e.g., ATCC 13257)

-

Spore stock of S. flocculus in 20% glycerol

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (defined medium with glucose as the carbon source and ammonium chloride as the nitrogen source)

-

Sterile baffled flasks

-

Shaking incubator

Procedure:

-

Inoculum Preparation: Inoculate 50 mL of seed medium in a 250 mL baffled flask with a loopful of S. flocculus spores from a glycerol stock.

-

Incubate at 28°C with shaking at 200 rpm for 48-72 hours until a dense mycelial culture is obtained.

-

Production Culture: Inoculate 500 mL of production medium in a 2 L baffled flask with 25 mL of the seed culture (5% v/v).

-

Incubate the production culture at 28°C with shaking at 200 rpm for 7-10 days.

-

Monitor the culture periodically for growth (mycelial dry weight) and this compound production (via HPLC analysis of the culture broth).

Extraction and Purification of this compound

This protocol is adapted from a method for purifying this compound from a large-scale fermentation broth.

Materials:

-

Fermentation broth of S. flocculus

-

Ethyl acetate

-

Silica gel for column chromatography

-

Petroleum ether, ethyl acetate, methanol for elution

-

Reverse phase silica gel

-

Sephadex LH-20

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract.

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, load the silica gel onto a larger silica gel column pre-equilibrated with petroleum ether. Elute the column with a stepwise gradient of petroleum ether:ethyl acetate, followed by ethyl acetate:methanol. Collect fractions and analyze for the presence of this compound by HPLC.

-

Reverse Phase Chromatography: Pool the fractions containing this compound, evaporate to dryness, and dissolve in a minimal amount of methanol. Load the sample onto a reverse phase silica gel column. Elute with a gradient of water:methanol. Collect and analyze fractions.

-

Size Exclusion Chromatography: Pool the enriched fractions, concentrate, and load onto a Sephadex LH-20 column. Elute with methanol. Collect the fractions containing pure this compound and evaporate to dryness.

HPLC Quantification of this compound

This protocol provides a method for the quantification of this compound in fermentation broth or purified samples.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

This compound standard

-

Formic acid

-

Acetonitrile

-

Methanol

-

Deionized water

Procedure:

-

Sample Preparation: Centrifuge the fermentation broth to pellet the mycelia. Filter the supernatant through a 0.22 µm filter.

-

HPLC Conditions:

-

Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over time to elute this compound. For example: 10% B to 100% B over 25 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm and 375 nm

-

-

Quantification: Prepare a standard curve of this compound of known concentrations. Inject the samples and standards onto the HPLC system. Determine the concentration of this compound in the samples by comparing the peak area to the standard curve.

Experimental Workflows and Logical Relationships

General Experimental Workflow for this compound Production and Analysis

References

- 1. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Item - A novel this compound type alkaloid from the Streptomyces flocculus CGMCC 4.1223 mutant ÎstnA/Q2 - Taylor & Francis Group - Figshare [tandf.figshare.com]

The Biosynthesis of Streptonigrin: A Technical Guide for Researchers

Executive Summary

Streptonigrin is a potent aminoquinone antibiotic with significant antitumor activity, originally isolated from the bacterium Streptomyces flocculus.[1][2] Its complex chemical structure and broad biological activity have made its biosynthetic pathway a subject of intense research. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic steps, and key intermediates. It is intended to serve as a resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery, providing the foundational knowledge needed to explore this fascinating metabolic pathway and engineer novel this compound analogs.

The this compound Biosynthetic Gene Cluster (BGC)

The genetic blueprint for this compound biosynthesis is located in a large gene cluster within the Streptomyces flocculus genome. This cluster, designated as the stn cluster, is comprised of 48 individual genes that orchestrate the intricate assembly of the this compound molecule.[1][2] Bioinformatic analysis and gene knockout studies have begun to unravel the functions of these genes, revealing a complex interplay of enzymes responsible for precursor synthesis, core scaffold assembly, and a series of tailoring reactions.

A summary of the key functionally characterized genes within the stn cluster is provided in the table below.

| Gene | Proposed Function | Reference(s) |

| stnB1 | Dioxygenase, involved in the oxidative cleavage of the lavendamycin intermediate. | [1] |

| stnB2 | Component of the dioxygenase system with StnB1. | |

| stnF2 | Leucine carboxyl methyltransferase, catalyzes the methylation of lavendamycin. | |

| stnQ1 | S-adenosylmethionine (SAM)-dependent C-methyltransferase, catalyzes the β-methylation of indolepyruvate. | |

| stnK3 | Cupin superfamily protein, responsible for the epimerization of (R)-β-methyl indolepyruvate to its (S)-epimer. | |

| stnR | Pyridoxal 5'-phosphate (PLP)-dependent aminotransferase, catalyzes the transamination of β-methyl indolepyruvate. | |

| stnQ2 | Bifunctional O-methyltransferase, catalyzes the methylation of both hydroxyl and carboxyl groups. |

The Biosynthetic Pathway: From Primary Metabolites to this compound

The biosynthesis of this compound is a multi-step process that begins with primary metabolites and proceeds through a series of complex enzymatic transformations. The pathway can be broadly divided into three main stages: the formation of the key intermediate (2S,3S)-β-methyltryptophan, the assembly of the lavendamycin core, and the subsequent tailoring reactions to yield the final this compound molecule.

Formation of (2S,3S)-β-Methyltryptophan

A critical building block for the this compound scaffold is the unusual amino acid (2S,3S)-β-methyltryptophan. For a long time, its diastereomer, (2S,3R)-β-methyltryptophan, was believed to be the true intermediate. However, recent studies have unequivocally demonstrated that (2S,3S)-β-methyltryptophan is the direct precursor. The formation of this key intermediate is catalyzed by a trio of enzymes encoded within the stn gene cluster.

The biosynthetic route to (2S,3S)-β-methyltryptophan is as follows:

-

C-methylation: The enzyme StnQ1, a SAM-dependent C-methyltransferase, catalyzes the methylation of indolepyruvate at the β-position to generate (R)-β-methyl indolepyruvate.

-

Epimerization: The cupin superfamily protein, StnK3, then acts as an epimerase, converting (R)-β-methyl indolepyruvate to its (S)-epimer, (S)-β-methyl indolepyruvate.

-

Transamination: Finally, the PLP-dependent aminotransferase, StnR, catalyzes the transamination of (S)-β-methyl indolepyruvate to yield the final product, (2S,3S)-β-methyltryptophan.

Assembly of the Lavendamycin Core and Final Tailoring Steps

The (2S,3S)-β-methyltryptophan molecule serves as a precursor for the formation of the tetracyclic core of this compound. A key intermediate in this process is lavendamycin. The subsequent steps involve a series of intricate tailoring reactions, including methylation and oxidative cleavage, to arrive at the final this compound structure.

The proposed latter stages of the pathway are:

-

Lavendamycin Formation: (2S,3S)-β-methyltryptophan is incorporated into a pathway that leads to the formation of lavendamycin. The precise enzymatic steps for this conversion are still under investigation.

-

Carboxyl Methylation: The enzyme StnF2, a leucine carboxyl methyltransferase, catalyzes a cryptic methylation of the lavendamycin intermediate.

-

Oxidative Cleavage: A crucial and unusual step is the oxidative cleavage of an N-C bond in the methylated lavendamycin intermediate. This reaction is catalyzed by a two-component dioxygenase system, StnB1 and StnB2.

-

Further Tailoring: Additional tailoring steps, including hydroxylations and methylations, are required to complete the synthesis of this compound. The bifunctional O-methyltransferase, StnQ2, is known to be involved in methylating both hydroxyl and carboxyl groups in the later stages of the pathway.

Regulation of this compound Biosynthesis

The production of secondary metabolites like this compound is tightly regulated in bacteria to ensure it occurs at the appropriate time and under the correct environmental conditions. While the complete regulatory network governing the stn gene cluster is not fully understood, studies have shown that nitrogen availability plays a crucial role.

Research has indicated that this compound production is subject to nitrogen regulation. High concentrations of ammonium have been shown to repress the biosynthesis of this compound, a common phenomenon in the production of many antibiotics in Streptomyces. This suggests the presence of nitrogen-sensing regulatory proteins that control the expression of the stn gene cluster. Further investigation is needed to identify the specific transcription factors and regulatory elements involved in this process.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. This section provides an overview of the key experimental protocols employed in this research.

Gene Knockout and Complementation in Streptomyces flocculus

Gene knockout studies are essential for determining the function of individual genes within the stn cluster. A typical workflow for generating a gene knockout mutant in S. flocculus involves the following steps:

-

Construction of the Knockout Vector: A suicide vector is constructed containing two regions of homology to the target gene, flanking an antibiotic resistance cassette.

-

Conjugation: The knockout vector is transferred from a donor E. coli strain to S. flocculus via intergeneric conjugation.

-

Selection of Single Crossover Mutants: Exconjugants are selected on media containing an antibiotic to which the vector confers resistance. These colonies represent single crossover events where the entire plasmid has integrated into the chromosome.

-

Selection of Double Crossover Mutants: Single crossover mutants are then cultured on a medium that selects for the loss of the vector backbone, often through a counter-selection marker. The resulting colonies are screened for the desired double crossover event, where the target gene has been replaced by the resistance cassette.

-

Verification: The gene knockout is confirmed by PCR and sequencing.

For complementation, the wild-type gene is cloned into an integrative expression vector and introduced into the knockout mutant to restore this compound production.

In Vitro Enzyme Assays

Biochemical characterization of the Stn enzymes is crucial for confirming their function. In vitro assays typically involve the following:

-

Heterologous Expression and Purification: The gene encoding the enzyme of interest is cloned into an expression vector and transformed into a suitable host, such as E. coli. The enzyme is then overexpressed and purified to homogeneity.

-

Assay Conditions: The purified enzyme is incubated with its putative substrate(s) and any necessary cofactors in a buffered solution at an optimal temperature and pH.

-

Product Detection and Analysis: The reaction products are detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or spectrophotometry.

-

Kinetic Analysis: By varying the substrate concentration and measuring the initial reaction rates, key kinetic parameters such as Km and kcat can be determined.

Feeding Studies

Feeding experiments with labeled precursors are used to trace the incorporation of specific molecules into the this compound structure. This involves:

-

Synthesis of Labeled Precursors: Isotopically labeled (e.g., 13C or 15N) versions of suspected intermediates are chemically synthesized.

-

Administration to Cultures: The labeled compound is fed to cultures of wild-type or mutant S. flocculus.

-

Isolation and Analysis: this compound or its intermediates are isolated from the culture broth.

-

Detection of Label Incorporation: The incorporation of the isotopic label is detected and quantified using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

While detailed kinetic data for all enzymes in the this compound pathway are not yet available in the literature, some studies have provided quantitative information on the production of this compound and its intermediates in different strains.

| Strain | Compound Produced | Titer (mg/L) | Notes | Reference(s) |

| S. flocculus Wild-Type | This compound | ~13 | Production in liquid culture. | |

| S. flocculus ΔstnB1 | Lavendamycin | Not reported | Accumulation of the lavendamycin intermediate due to blockage of the pathway. | |

| S. flocculus fed (2S,3S)-β-MeTrp | This compound | Production restored | Feeding the true intermediate restores production in an upstream mutant. |

Future Directions

Despite significant progress, many aspects of this compound biosynthesis remain to be explored. Future research will likely focus on:

-

Functional Characterization of Unassigned Genes: Elucidating the roles of the remaining uncharacterized genes in the stn cluster will provide a complete picture of the biosynthetic pathway.

-

Structural Biology of Stn Enzymes: Determining the three-dimensional structures of the biosynthetic enzymes will provide insights into their catalytic mechanisms and substrate specificities.

-

Regulatory Network Analysis: A detailed investigation of the regulatory network controlling the stn gene cluster will be crucial for understanding how this compound production is controlled and for developing strategies to enhance its yield.

-

Biosynthetic Engineering: With a complete understanding of the pathway, it will be possible to use synthetic biology approaches to engineer the production of novel this compound analogs with improved therapeutic properties.

Conclusion

The biosynthesis of this compound in Streptomyces flocculus is a complex and fascinating process that involves a large and intricate gene cluster. Research into this pathway has not only shed light on the novel enzymatic reactions involved in the assembly of this potent antitumor antibiotic but has also opened up new avenues for the discovery and development of novel therapeutic agents. This technical guide provides a solid foundation for researchers to delve deeper into the intricacies of this compound biosynthesis and to leverage this knowledge for future innovations in medicine and biotechnology.

References

Streptonigrin: A Technical Guide to its Chemical Structure, Properties, and Mechanisms

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Streptonigrin is a potent aminoquinone antibiotic and antineoplastic agent originally isolated from the bacterium Streptomyces flocculus.[1][2] First identified in 1959, it has been the subject of extensive research due to its significant biological activity, which includes antitumor and antibacterial properties.[2] Though its clinical use was hampered by toxicity, its complex structure and unique mechanism of action continue to make it a molecule of interest for new drug design and development.[3][4] This document provides an in-depth technical overview of this compound's chemical structure, key functional groups, physicochemical properties, and mechanisms of action, supplemented with relevant experimental protocols and pathway diagrams.

Chemical Structure and Functional Groups

This compound (IUPAC Name: 5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid) is a highly functionalized tetracyclic molecule with the chemical formula C₂₅H₂₂N₄O₈. Its core is an aminoquinoline-5,8-dione system (Rings A and B), which is crucial for its biological activity. This core is connected to a highly substituted pyridine ring (Ring C) and a dimethoxyphenyl ring (Ring D).

The key functional groups responsible for its chemical reactivity and biological function are:

-

Aminoquinone System (Rings A/B): This group is a key metal chelation site and is redox-active, enabling the generation of reactive oxygen species (ROS) that lead to DNA damage.

-

Carboxylic Acid (Ring C): Located at the C-2 position of the pyridine ring, this group is involved in metal ion chelation.

-

Amino Groups: Two primary amino groups are present, one on the quinoline ring (C-7) and one on the pyridine ring (C-5). These groups are important for its biological activity.

-

Methoxy Groups: Three methoxy groups are present: one on the quinoline ring and two on the phenyl D-ring.

-

Phenolic Hydroxyl Group (Ring D): A hydroxyl group on the phenyl ring contributes to the molecule's overall electronic properties and potential for hydrogen bonding.

-

Pyridyl Nitrogens (Rings B/C): These nitrogen atoms are also involved in the chelation of metal ions, which is a critical step in its mechanism of action.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound have been well-characterized.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₅H₂₂N₄O₈ | |

| Molecular Weight | 506.47 g/mol | |

| Exact Mass | 506.1438 Da | |

| Melting Point | 275 °C | |

| pKa | 6.2 - 6.4 (in dioxane:water) |

| Appearance | Dark-red to deep dark-red solid powder | |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Method | Wavelength / Shift (δ) | Details | Reference |

|---|---|---|---|

| UV-Vis (Methanol) | λmax = 248 nm | ε = 38,400 | |

| λmax = 375–380 nm | ε = 17,400 | ||

| ¹H-NMR | 2.38 (s, 3H) | H-8' (Methyl group on Ring C) | |

| 3.84 (s, 3H) | H-7" (Methoxy group on Ring D) | ||

| 3.88 (s, 3H) | H-8" (Methoxy group on Ring D) | ||

| 3.97 (s, 3H) | H-9 (Methoxy group on Ring A) | ||

| 6.27 (br s, 2H) | H-10 (Amino group on Ring C) | ||

| 6.68 (d, J=7.5 Hz, 1H) | H-5" (Aromatic proton on Ring D) | ||

| 6.72 (d, J=7.4 Hz, 1H) | H-6" (Aromatic proton on Ring D) | ||

| 8.18 (br s, 1H) | Phenolic proton | ||

| 8.37 (d, J=8.4 Hz, 1H) | H-4 (Aromatic proton on Ring B) | ||

| 9.01 (d, J=8.38 Hz, 1H) | H-3 (Aromatic proton on Ring B) | ||

| ¹³C-NMR | 17.5 | C-8' (Methyl carbon) | |

| 56.1 | C-8" (Methoxy carbon) | ||

| 60.3 | C-9 (Methoxy carbon) | ||

| 60.7 | C-7" (Methoxy carbon) | ||

| 105.2 | C-5" (Aromatic carbon) | ||

| 125.4 | C-6" (Aromatic carbon) | ||

| 126.3 | C-3 (Aromatic carbon) | ||

| 134.1 | C-4 (Aromatic carbon) | ||

| 165.8 | C-9' (Carbonyl carbon) | ||

| 177.0 | C-5 (Carbonyl carbon) |

| | 181.0 | C-8 (Carbonyl carbon) | |

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects through multiple mechanisms, primarily involving DNA damage and inhibition of key cellular signaling pathways.

DNA Damage via Redox Cycling

The primary mechanism of action involves the generation of DNA-damaging free radicals. This compound chelates intracellular transition metals, particularly iron, through its quinolinequinone-picolinate site. This complex then undergoes redox cycling, reducing molecular oxygen to produce superoxide and highly reactive hydroxyl radicals via a Fenton-type reaction. These radicals induce single- and double-strand breaks in DNA, leading to cell death. This process also involves the inhibition of DNA topoisomerase II.

Inhibition of Wnt/β-Catenin Signaling

This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often hyperactivated in human cancers. It acts as an inhibitor of the β-catenin/T-cell factor (Tcf) complex, preventing it from binding to DNA and activating target gene transcription. This compound suppresses the phosphorylation of Glycogen Synthase Kinase-3 Beta (GSK-3β), an upstream component of the pathway, which prevents the degradation of β-catenin, yet it still inhibits the downstream transcriptional activity.

Experimental Protocols

Total Synthesis Workflow

The total synthesis of this compound is a complex, multi-step process. The route developed by Donohoe et al. (2013) provides an efficient approach. The overall strategy involves the construction of a key pentasubstituted pyridine fragment (Ring C) via ring-closing metathesis, followed by coupling with the D-ring and A/B-ring precursors.

Methodology: Suzuki-Miyaura Cross-Coupling for C-D Ring Linkage

-

Materials: Pyridine C-ring fragment (e.g., triflate derivative), D-ring boronate ester fragment, Pd(OAc)₂, S-Phos ligand, K₃PO₄ (base), and a solvent system (e.g., 1,4-dioxane/H₂O).

-

Procedure:

-

To a reaction vessel purged with an inert gas (e.g., Argon), add the pyridine C-ring fragment, the D-ring boronate ester (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst (Pd(OAc)₂, ~2-5 mol %) and the ligand (S-Phos, ~4-10 mol %).

-

Add the degassed solvent system to the vessel.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress using TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product using silica gel column chromatography to yield the coupled C-D ring fragment.

-

Characterization Protocol

A standard workflow for the structural confirmation of isolated or synthesized this compound involves a combination of spectroscopic and spectrometric techniques.

-

Mass Spectrometry (MS):

-

Method: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

-

Purpose: To confirm the elemental composition (C₂₅H₂₂N₄O₈) by comparing the measured exact mass with the theoretical value (506.1438).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Methods: ¹H-NMR, ¹³C-NMR, and 2D-NMR experiments (e.g., HSQC, HMBC).

-

Purpose: To elucidate the complete chemical structure by assigning all proton and carbon signals and confirming the connectivity of the atoms. The resulting spectra should match the data presented in Table 2.

-

-

X-ray Crystallography:

-

Method: Single-crystal X-ray diffraction.

-

Purpose: To provide an unambiguous determination of the three-dimensional molecular structure in the solid state, confirming the relative stereochemistry and conformation.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Method: UV-Vis spectrophotometry in a suitable solvent like methanol.

-

Purpose: To confirm the characteristic absorption maxima of the chromophore system.

-

References

An In-Depth Technical Guide to the Mechanism of Action of Streptonigrin on DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptonigrin, an aminoquinone antibiotic produced by Streptomyces flocculus, exhibits potent antitumor and antimicrobial activity. Its mechanism of action is complex, primarily involving the induction of DNA damage through a unique metal-dependent, bioreductive activation process. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on DNA, intended for researchers, scientists, and professionals in drug development. The guide details the critical roles of bioreductive activation, metal ion chelation, and the generation of reactive oxygen species (ROS) in mediating DNA strand scission. Furthermore, it outlines key experimental protocols for studying these mechanisms and presents quantitative data on this compound's activity.

Core Mechanism of Action: A Multi-Step Process

The cytotoxic effects of this compound are not inherent to the molecule itself but are initiated through a cascade of intracellular events. The central mechanism involves its conversion to a highly reactive species that ultimately damages DNA. This process can be broken down into three key stages: bioreductive activation, metal ion complexation, and the generation of DNA-damaging reactive oxygen species.

Bioreductive Activation

This compound must first be reduced to its semiquinone radical intermediate to become active.[1] This one-electron reduction is a crucial initiating step and is often carried out by cellular reductases, such as NADH-dependent enzymes.[1] This bioreductive activation is a common feature of many quinone-containing antitumor agents.

Metal Ion Complexation

The activity of this compound is critically dependent on the presence of transition metal ions.[2] It forms stable complexes with divalent cations, most notably iron (Fe²⁺), copper (Cu²⁺), and zinc (Zn²⁺).[2][3] This chelation occurs at the quinolinequinone-picolinate site of the molecule. The formation of a this compound-metal complex is a prerequisite for its binding to DNA.

Generation of Reactive Oxygen Species (ROS) and DNA Damage

Once activated and complexed with a metal ion, this compound initiates a process of DNA damage. While initially thought to act similarly to other redox-cycling agents by producing superoxide and hydrogen peroxide, recent evidence points to a more "stealth-like" mechanism.

Instead of releasing free ROS into the cellular environment, the reduced this compound-metal complex, particularly the iron complex, reacts with molecular oxygen to form a highly reactive, bound ferryl radical. This species remains associated with the this compound-DNA complex, allowing for site-specific DNA damage without triggering widespread cellular oxidative stress responses. This targeted attack leads to single- and double-strand breaks in the DNA backbone, inhibition of DNA and RNA synthesis, and ultimately, cell death.

The following diagram illustrates the proposed signaling pathway for this compound-induced DNA damage.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: Cytotoxicity of this compound against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| SH-SY5Y | Neuroblastoma | 0.05 | |

| Melanoma Cells | Melanoma | 0.04 | |

| Pancreatic Cancer Cells | Pancreatic | 0.1 (100 nM) | |

| SW480 | Colorectal Carcinoma | ~5 (86% inhibition) | |

| Renal Cancer Cells | Renal | 0.2 mg/kg (in vivo) |

Table 2: Stoichiometry and Binding Parameters

| Parameter | Value | Reference |

| This compound:Metal Complex | 1:1 | |

| This compound:Zinc:DNA-phosphorus | 1 : 5-7 : 20-25 |

Key Experimental Protocols

This section provides an overview of essential experimental protocols used to investigate the mechanism of action of this compound.

DNA Cleavage Assay

This assay is fundamental to demonstrating the DNA-damaging capabilities of this compound.

Principle: Supercoiled plasmid DNA is incubated with this compound in the presence of a reducing agent and metal ions. If this compound causes single-strand breaks, the supercoiled DNA will relax into an open-circular form. Double-strand breaks will result in a linear form. These different DNA conformations can be separated and visualized by agarose gel electrophoresis.

Detailed Methodology:

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Supercoiled plasmid DNA (e.g., pBR322), typically at a final concentration of 20-50 µg/mL.

-

This compound at the desired concentrations (a typical starting range is 1-50 µM).

-

A reducing agent, such as NADH or dithiothreitol (DTT), at a concentration of approximately 100-200 µM.

-

A metal salt, such as FeCl₂ or CuCl₂, at a concentration equimolar to or in slight excess of this compound.

-

A suitable reaction buffer, for example, 10 mM Tris-HCl (pH 7.5) with 50 mM NaCl.

-

Bring the final volume to 20-30 µL with nuclease-free water.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time, typically ranging from 30 minutes to 2 hours.

-

Stopping the Reaction: Stop the reaction by adding a stop solution containing a chelating agent like EDTA (to sequester metal ions) and a loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 0.8-1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). Run the gel at a constant voltage until adequate separation of the DNA forms is achieved.

-

Visualization: Visualize the DNA bands under UV light. The conversion of supercoiled DNA to open-circular and linear forms indicates DNA cleavage.

The following diagram illustrates the workflow of a typical DNA cleavage assay.

Cellular Reactive Oxygen Species (ROS) Detection

This protocol is used to measure the generation of ROS in cells treated with this compound.

Principle: Cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or dihydroethidium (DHE), are used to detect intracellular ROS. DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). DHE is specifically oxidized by superoxide to the fluorescent ethidium. The fluorescence intensity is proportional to the amount of ROS produced.

Detailed Methodology:

-

Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.

-

Probe Loading: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS). Incubate the cells with a working solution of DCFDA (typically 5-20 µM) or DHE (typically 2-10 µM) in a serum-free medium for 30-60 minutes at 37°C in the dark.

-

This compound Treatment: Wash the cells to remove the excess probe. Add fresh culture medium containing various concentrations of this compound.

-

Incubation: Incubate the cells for the desired time period.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. For DCF, the excitation/emission maxima are around 495/529 nm. For ethidium, the excitation/emission maxima are around 518/605 nm.

Topoisomerase II Inhibition Assay

This assay determines if this compound inhibits the activity of topoisomerase II, a known target.

Principle: Topoisomerase II can relax supercoiled DNA. The inhibition of this activity by this compound can be assessed by incubating the enzyme with supercoiled plasmid DNA in the presence of the drug and observing the lack of DNA relaxation on an agarose gel.

Detailed Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of 10-20 µg/mL.

-

Purified human topoisomerase II enzyme.

-

This compound at various concentrations.

-

Topoisomerase II reaction buffer (typically contains Tris-HCl, KCl, MgCl₂, ATP, and DTT).

-

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.

-

Electrophoresis and Visualization: Analyze the DNA products by agarose gel electrophoresis as described in the DNA cleavage assay. Inhibition of topoisomerase II will result in the persistence of the supercoiled DNA form.

The logical relationship between this compound's properties and its biological effects is depicted in the following diagram.

Conclusion

The mechanism of action of this compound on DNA is a sophisticated process that distinguishes it from many other DNA-damaging agents. Its reliance on bioreductive activation and metal ion chelation, coupled with its unique "stealth" mechanism of ROS generation, makes it a fascinating subject for continued research. A thorough understanding of these mechanisms is paramount for the rational design of novel this compound analogs with improved therapeutic indices and for the development of new anticancer strategies. The experimental protocols outlined in this guide provide a solid foundation for researchers to further explore the intricate biology of this potent natural product.

References

- 1. Genotoxicity of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry, Biosynthesis and Pharmacology of this compound: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of mammalian DNA topoisomerase II dependent DNA cleavage by antitumor antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Streptonigrin: A Technical Guide to its Function as a Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptonigrin, an aminoquinone-containing antibiotic isolated from Streptomyces flocculus, has garnered significant interest in the field of oncology for its potent antitumor properties. Its mechanism of action is multifaceted, but a primary contributor to its cytotoxicity is its role as an inhibitor of topoisomerase II. This technical guide provides an in-depth exploration of this compound's interaction with topoisomerase II, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the involved cellular pathways.

This compound is classified as a non-intercalative topoisomerase II poison.[1][2] Unlike intercalating agents that insert themselves between DNA base pairs, this compound stabilizes the "cleavable complex," a transient intermediate in the topoisomerase II catalytic cycle where the enzyme has introduced a double-strand break in the DNA.[1][2][3] By preventing the re-ligation of this break, this compound effectively converts the essential topoisomerase II enzyme into a DNA-damaging agent, leading to the accumulation of double-strand breaks and subsequent activation of cell death pathways.

Quantitative Analysis of this compound Activity

The efficacy of this compound as both a direct inhibitor of topoisomerase II and a cytotoxic agent has been quantified across various studies. The following tables summarize key inhibitory concentrations.

Table 1: Topoisomerase II Inhibition

| Compound | Target | Assay | IC50 | Reference |

| This compound | Topoisomerase II | DNA Cleavage | Comparable to Etoposide at ≤ 10 µM |

Note: While direct enzymatic IC50 values for this compound's inhibition of topoisomerase II are not consistently reported in readily available literature, its activity is frequently compared to established topoisomerase II poisons like etoposide.

Table 2: Cytotoxicity in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | Cell Viability | Not explicitly defined as IC50, but effects seen at 1-100 nM | Not explicitly defined as IC50, but effects seen at 1-100 nM |

| SH-SY5Y | Neuroblastoma | Apoptosis Induction | More potent than in p53 mutant cells |

Mechanism of Action and Cellular Response

This compound's stabilization of the topoisomerase II-DNA cleavable complex triggers a cascade of cellular events characteristic of a robust DNA damage response. This complex formation is a critical initiating event that leads to the accumulation of DNA double-strand breaks.

The cellular response to these DNA lesions is primarily orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinase signaling cascades. These kinases are activated by DNA double-strand breaks and single-stranded DNA, respectively, and initiate a signaling pathway that ultimately leads to cell cycle arrest and apoptosis. A key downstream effector in this pathway is the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate pro-apoptotic proteins and cell cycle inhibitors, pushing the cell towards programmed cell death.

Caption: Workflow for the Topoisomerase II DNA Decatenation Assay.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines the ability of this compound to stabilize the topoisomerase II-DNA cleavable complex, resulting in the accumulation of linear DNA from a supercoiled plasmid substrate.

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II Cleavage Buffer (similar to assay buffer but may have slight variations)

-

10x ATP Solution

-

This compound stock solution (in DMSO)

-

SDS (Sodium Dodecyl Sulfate) solution (e.g., 10%)

-

Proteinase K

-

5x Gel Loading Dye

-

1% Agarose gel in TAE or TBE buffer containing 0.5 µg/mL ethidium bromide

-

TAE or TBE running buffer

-

Deionized water

-

DMSO (vehicle control)

Procedure:

-

Reaction Setup: On ice, assemble the reaction mixtures in microcentrifuge tubes. For a 20 µL final reaction volume, add:

-

Deionized water to 20 µL

-

2 µL of 10x Topoisomerase II Cleavage Buffer

-

2 µL of 10x ATP Solution

-

0.5 µg of supercoiled plasmid DNA

-

Varying concentrations of this compound (or DMSO for control)

-

-

Enzyme Addition: Add purified topoisomerase II to each tube.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Cleavage Complex Trapping: Add 2 µL of 10% SDS to each reaction to denature the topoisomerase II and trap the covalent complex.

-

Protein Digestion: Add Proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 30-60 minutes to digest the protein.

-

Sample Preparation for Electrophoresis: Add 5 µL of 5x Gel Loading Dye to each sample.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Visualization: Visualize the DNA bands under UV light. The presence of a linear DNA band indicates topoisomerase II-mediated cleavage stabilized by this compound. The intensity of the linear band correlates with the concentration of this compound.

dot

Caption: Workflow for the Topoisomerase II-Mediated DNA Cleavage Assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. The IC50 value can be determined by plotting the percent viability against the log of the this compound concentration.

Conclusion

This compound's role as a topoisomerase II inhibitor is a key component of its anticancer activity. By stabilizing the topoisomerase II-DNA cleavable complex, it induces DNA double-strand breaks, which in turn activate DNA damage response pathways, leading to cell cycle arrest and apoptosis. The quantitative data on its cytotoxicity and the detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further understand and potentially harness the therapeutic potential of this compound and its analogues. Further investigation into the specific signaling cascades and the development of more targeted delivery systems will be crucial in optimizing the clinical utility of this potent antitumor agent.

References

- 1. Induction of mammalian DNA topoisomerase II dependent DNA cleavage by antitumor antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-induced topoisomerase II sites exhibit base preferences in the middle of the enzyme stagger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stabilization of eukaryotic topoisomerase II-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Iron in the Cytotoxic Activity of Streptonigrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptonigrin, a potent antitumor antibiotic, exerts its cytotoxic effects through a sophisticated and iron-dependent mechanism. This technical guide provides an in-depth exploration of the pivotal role of iron in mediating this compound's activity, from the formation of a reactive complex to the induction of DNA damage and subsequent cell death. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways, this document serves as a comprehensive resource for researchers in oncology, microbiology, and pharmacology. The evidence presented underscores the necessity of an iron-rich intracellular environment for the bioactivation of this compound, a critical consideration for its therapeutic application and the development of novel anticancer strategies.

Introduction

This compound is an aminoquinone antibiotic isolated from Streptomyces flocculus that has demonstrated significant antitumor and antimicrobial properties.[1] Its clinical utility, however, has been hampered by its systemic toxicity.[1] A deep understanding of its mechanism of action is paramount for optimizing its therapeutic index and for the rational design of new, more selective analogs. Central to this compound's cytotoxicity is its interaction with intracellular iron, which catalyzes the generation of highly reactive oxygen species (ROS) that induce lethal DNA damage.[2][3] This guide delineates the critical junctures at which iron governs the cytotoxic cascade initiated by this compound.

The Molecular Mechanism of Iron-Dependent this compound Cytotoxicity

The cytotoxic activity of this compound is not intrinsic to the molecule itself but is rather unlocked through a process of bioreductive activation in the presence of iron. This process can be conceptualized in the following key stages:

-

Cellular Uptake and Iron Chelation: this compound enters the cell and chelates intracellular ferrous iron (Fe²⁺), forming a this compound-Fe²⁺ complex. The availability of a labile iron pool within the cell is a prerequisite for this initial step.[2]

-

Reductive Activation and ROS Generation: The this compound-Fe²⁺ complex undergoes intracellular reduction, likely by cellular reductases, to a semiquinone radical. This reduced complex then reacts with molecular oxygen in a Fenton-like reaction to produce highly reactive hydroxyl radicals (•OH).

-

The "Stealth" Mechanism and DNA Damage: A more recent and compelling model proposes a "stealth" mechanism of action. In this model, the this compound-Fe²⁺ complex binds to DNA. Upon reduction and reaction with oxygen, a highly reactive ferryl radical (Fe⁴⁺=O) is generated, which remains bound to the complex. This localized radical then directly attacks the adjacent DNA backbone, causing single- and double-strand breaks without the release of diffusible ROS into the cytoplasm. This targeted damage induction circumvents the activation of cellular antioxidant defense mechanisms, such as the OxyR and SoxRS systems, contributing to the potent bactericidal and cytotoxic effects of this compound.

Signaling Pathway of Iron-Dependent this compound Cytotoxicity

Caption: Iron-dependent cytotoxic pathway of this compound.

Quantitative Data on the Role of Iron

The critical role of iron in this compound's cytotoxicity is quantitatively demonstrated by the significant impact of iron availability on the drug's potency, as measured by the half-maximal inhibitory concentration (IC50), and on the extent of induced DNA damage.

Table 1: Effect of Iron and Iron Chelators on this compound Cytotoxicity

| Cell Line/Organism | Treatment Condition | This compound Concentration | Endpoint Measured | Result | Reference |

| E. coli K-12 | Iron-starved mutants | Not specified | Cell Viability | No killing observed | |

| E. coli K-12 | Iron-starved mutants + Iron supplementation | Not specified | Cell Viability | Increased killing | |

| E. coli K-12 | Wild-type + Desferrioxamine (iron chelator) | Not specified | Cell Viability | Protection from killing | |

| Neisseria gonorrhoeae | Iron-depleted medium | 0.025 µg/mL | Cell Viability | Reduced killing | |

| Neisseria gonorrhoeae | Iron-replete medium | 0.025 µg/mL | Cell Viability | Efficient killing |

Table 2: Quantitative Assessment of this compound-Induced DNA Damage

| Experimental System | Treatment Condition | Method of Detection | Quantitative Finding | Reference |

| In vitro plasmid DNA | This compound + Dithiothreitol + O₂ + Fe²⁺ | Gel Electrophoresis | Nicking of plasmid DNA | |

| In vitro plasmid DNA | This compound + Dithiothreitol + O₂ (no Fe²⁺) | Gel Electrophoresis | No nicking of plasmid DNA |

Experimental Protocols

Assessment of this compound Cytotoxicity using the MTT Assay

This protocol is designed to quantify the effect of iron on the cytotoxicity of this compound.

Materials:

-

Target cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Ferric ammonium citrate (for iron supplementation)

-

Deferoxamine (for iron chelation)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

For iron supplementation studies, prepare this compound dilutions in medium supplemented with a non-toxic concentration of ferric ammonium citrate (e.g., 100 µM).

-

For iron chelation studies, pre-incubate cells with a non-toxic concentration of deferoxamine (e.g., 100 µM) for 4-6 hours before adding the this compound dilutions.

-

Remove the old medium from the cells and add 100 µL of the prepared this compound solutions (with or without iron/chelator). Include vehicle controls (DMSO) for each condition.

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each condition.

Caption: Workflow for assessing this compound cytotoxicity.

Detection of DNA Strand Breaks using the Alkaline Comet Assay

This protocol details the methodology to visualize and quantify this compound-induced DNA single-strand breaks.

Materials:

-

Treated and control cells

-

Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

-

Comet slides or frosted microscope slides

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Green or propidium iodide)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Slide Preparation: Coat slides with a layer of 1% NMPA and allow to dry.

-

Cell Encapsulation: Harvest cells (approximately 1 x 10⁵ cells/mL) and resuspend in PBS. Mix the cell suspension with 0.5% LMPA at a 1:10 (v/v) ratio at 37°C. Pipette 75 µL of this mixture onto the pre-coated slides and cover with a coverslip. Solidify the agarose at 4°C for 10 minutes.

-

Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

-

Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

-

Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.

-

Staining: Stain the slides with a suitable DNA stain.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze at least 50-100 comets per slide using appropriate software to quantify parameters such as tail length, tail intensity, and olive tail moment.

References

Streptonigrin-Induced Reactive Oxygen Species Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptonigrin, a potent aminoquinone antitumor antibiotic, exerts its cytotoxic effects primarily through the generation of reactive oxygen species (ROS) and subsequent induction of cellular damage. This technical guide provides an in-depth exploration of the core mechanisms of this compound-induced ROS formation, details established experimental protocols for its quantification, and elucidates the downstream signaling cascades that lead to apoptosis. It is intended to serve as a comprehensive resource for researchers in oncology and drug development, offering both theoretical understanding and practical methodologies for studying this powerful compound.

Core Mechanism: The Dual Pathways of this compound-Induced ROS Formation

The bioactivity of this compound is contingent upon its intracellular metabolic activation. This process follows two primary pathways, both culminating in oxidative damage to critical cellular components, most notably DNA.

The Classical Pathway: Futile Redox Cycling

The canonical mechanism involves a futile redox cycle initiated by cellular reductases. Enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) reduce the quinone moiety of this compound to a semiquinone radical.[1][2] This highly unstable intermediate then rapidly reacts with molecular oxygen (O₂) to generate a superoxide anion (O₂⁻), regenerating the parent this compound molecule in the process.[3][4] This cycle repeats, leading to a massive accumulation of superoxide.

The superoxide anion, a primary ROS, is a precursor to more potent and damaging species. It is dismutated to hydrogen peroxide (H₂O₂), either spontaneously or enzymatically by superoxide dismutase (SOD).[3] In the presence of ferrous iron (Fe²⁺), H₂O₂ undergoes the Fenton reaction to produce the hydroxyl radical (•OH), an extremely reactive species that is a major agent of DNA strand scission.

The "Stealth" Pathway: Site-Specific DNA Damage

Recent evidence suggests a second, more direct mechanism of action that circumvents the cell's standard antioxidant defenses. In this model, this compound first chelates intracellular iron and binds to DNA. The quinone moiety then transfers an electron through the bound iron atom directly to molecular oxygen. This reaction is proposed to form a highly reactive, DNA-bound ferryl radical without releasing diffusible intermediates like superoxide or hydrogen peroxide. This "stealth" mechanism allows this compound to induce DNA damage directly at its site of binding, evading enzymatic scavengers like catalase and SOD and preventing the activation of cellular stress response systems such as OxyR or SoxRS.

Quantitative Data Presentation

Quantifying the increase in ROS is a critical step in evaluating the efficacy and mechanism of this compound. While the literature confirms that this compound induces significant ROS production in various cancer cell lines, precise fold-increase values are not consistently reported. The table below summarizes the qualitative findings.

| Cell Line | This compound Concentration | Observed Effect on ROS Levels | Assay Used |

| Human Promyelocytic Leukemia (HL-60) | Not specified | Increased intracellular ROS production | Not specified |

| Human Myeloid Leukemia (K562) | Not specified | Increased intracellular ROS production | Not specified |

| Human Neuroblastoma (SH-SY5Y) | Not specified | Implied via p53-dependent apoptosis | Not specified |

Note: The studies reviewed confirm a positive correlation between this compound treatment and ROS levels, which is a key driver of the observed cytotoxicity and apoptosis in these cell lines. However, specific quantitative data, such as fold change in fluorescence intensity, were not detailed in the available literature.

Experimental Protocols

The following protocols provide detailed methodologies for the two most common assays used to measure intracellular ROS.

General Intracellular ROS Detection: DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for measuring the overall intracellular ROS levels, particularly hydrogen peroxide and hydroxyl radicals.

Methodology:

-

Cell Seeding: Plate adherent cells (e.g., 2 x 10⁵ cells/well) in a 24-well plate and culture overnight under standard conditions. For suspension cells, use an appropriate number of cells per sample (e.g., 1 x 10⁵ cells).

-

Compound Treatment: Treat cells with the desired concentrations of this compound for the intended duration. Include vehicle-only (negative) and a known ROS inducer (e.g., H₂O₂) as positive controls.

-

Probe Preparation: Prepare a 10 mM stock solution of DCFH-DA in high-quality, anhydrous DMSO. Immediately before use, dilute the stock solution in pre-warmed, serum-free culture medium to a final working concentration of 10-20 µM.

-

Cell Staining:

-

Remove the treatment medium and wash the cells gently once with serum-free medium or PBS.

-

Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

-

-

Measurement:

-

Remove the staining solution and wash the cells twice with PBS to remove any extracellular probe.

-

Add PBS to each well for imaging or analysis.

-

Measure fluorescence immediately using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm), fluorescence microscope, or flow cytometer.

-

Fluorescence intensity is directly proportional to the level of intracellular ROS. Normalize fluorescence values to protein concentration or cell number for accurate comparison.

-

Superoxide-Specific Detection: Dihydroethidium (DHE) Assay

The Dihydroethidium (DHE) assay is employed for the specific detection of superoxide anions.

Methodology:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described for the DCFH-DA assay.

-

Probe Preparation: Prepare a DHE stock solution (e.g., 5-10 mM) in high-quality, anhydrous DMSO. Dilute the stock in pre-warmed, serum-free medium to a final working concentration of 5-10 µM immediately prior to use.

-

Cell Staining:

-

Remove the treatment medium and wash the cells once with PBS.

-

Add the DHE working solution and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Measurement:

-

Remove the staining solution and wash the cells gently with PBS.

-

Measure the red fluorescence. While the superoxide-specific product (2-hydroxyethidium) has distinct spectral properties, a common method is to measure total ethidium-related fluorescence using an excitation wavelength of ~518 nm and an emission wavelength of ~605 nm with a fluorescence microscope or flow cytometer.

-

For precise quantification and to distinguish between superoxide-specific 2-hydroxyethidium and other oxidation products, HPLC analysis is recommended.

-

Downstream Signaling Pathways

The surge in intracellular ROS and the resulting DNA damage induced by this compound trigger a well-orchestrated cellular response, primarily involving the DNA Damage Response (DDR) and p53-mediated apoptosis.

DNA Damage Response (DDR)

The DNA double-strand breaks caused by this compound-generated ROS are potent activators of the DDR pathway.

-

Sensing Damage: The MRN complex (MRE11-RAD50-NBS1) first recognizes the DNA breaks.

-

Signal Transduction: This recognition leads to the recruitment and activation of the ATM (Ataxia-Telangiectasia Mutated) kinase. ATM, a master regulator of the DDR, phosphorylates a host of downstream targets. In cases of replication stress, which can also be induced by ROS, the ATR (ATM and Rad3-related) kinase is activated.

-

Effector Activation: Key ATM/ATR targets include the checkpoint kinases Chk1 and Chk2 and the tumor suppressor protein p53 .

-

Cellular Outcomes: Activation of this cascade leads to cell cycle arrest, providing the cell time to repair the DNA damage. If the damage is too extensive, the pathway signals for the initiation of apoptosis.

p53-Mediated Apoptosis

If the cellular damage is beyond repair, the stabilized and activated p53 protein orchestrates the cell's demise through the intrinsic (mitochondrial) apoptotic pathway.

-

Transcriptional Activation: p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax and PUMA .

-

Mitochondrial Permeabilization: Bax translocates to the outer mitochondrial membrane, leading to its permeabilization and the release of cytochrome c into the cytosol.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome.

-

Caspase Cascade: The apoptosome recruits and activates Caspase-9 , the initiator caspase for the intrinsic pathway. Active Caspase-9 then cleaves and activates effector caspases, primarily Caspase-3 .

-

Execution of Apoptosis: Caspase-3 executes the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.

References

- 1. TNFα-induced apoptosis in human myeloid cell lines HL-60 and K562 is dependent of intracellular ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of histamine on the oxidative burst of HL60 cells before and after exposure to reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]